molecular formula C19H29N B14418415 1-[1-(2-Phenylethyl)cyclohexyl]piperidine CAS No. 83385-88-0

1-[1-(2-Phenylethyl)cyclohexyl]piperidine

Cat. No.: B14418415
CAS No.: 83385-88-0
M. Wt: 271.4 g/mol
InChI Key: NFAAOWDLIWVEPN-UHFFFAOYSA-N
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Description

1-[1-(2-Phenylethyl)cyclohexyl]piperidine is a synthetic compound belonging to the arylcyclohexylamine class. This compound is structurally related to phencyclidine and has been studied for its pharmacological properties, particularly its effects on the central nervous system.

Preparation Methods

The synthesis of 1-[1-(2-Phenylethyl)cyclohexyl]piperidine involves several steps. One common method includes the reaction of cyclohexanone with phenethylamine to form the intermediate, which is then reacted with piperidine under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[1-(2-Phenylethyl)cyclohexyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other arylcyclohexylamine derivatives.

    Biology: The compound is used in research to study its effects on neurotransmitter systems, particularly the NMDA receptor.

    Medicine: It has been investigated for its analgesic properties and potential use in pain management.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of 1-[1-(2-Phenylethyl)cyclohexyl]piperidine involves its interaction with the NMDA receptor, a subtype of glutamate receptor in the brain. By binding to this receptor, the compound inhibits the influx of calcium ions, leading to a decrease in neuronal excitability. This action is responsible for its analgesic and anesthetic effects.

Comparison with Similar Compounds

1-[1-(2-Phenylethyl)cyclohexyl]piperidine is similar to other arylcyclohexylamine compounds such as phencyclidine and ketamine. it is unique in its specific binding affinity and pharmacological profile. Similar compounds include:

    Phencyclidine (PCP): Known for its potent psychotomimetic effects.

    Ketamine: Widely used as an anesthetic and for its antidepressant properties.

    Methoxetamine (MXE): A derivative of ketamine with similar dissociative effects.

This compound’s distinct structure and pharmacological properties make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

83385-88-0

Molecular Formula

C19H29N

Molecular Weight

271.4 g/mol

IUPAC Name

1-[1-(2-phenylethyl)cyclohexyl]piperidine

InChI

InChI=1S/C19H29N/c1-4-10-18(11-5-1)12-15-19(13-6-2-7-14-19)20-16-8-3-9-17-20/h1,4-5,10-11H,2-3,6-9,12-17H2

InChI Key

NFAAOWDLIWVEPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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